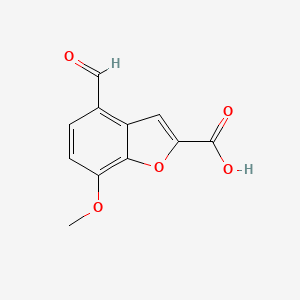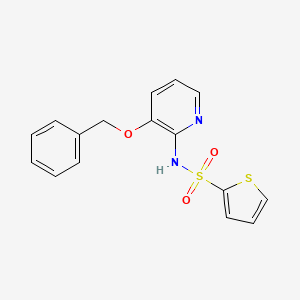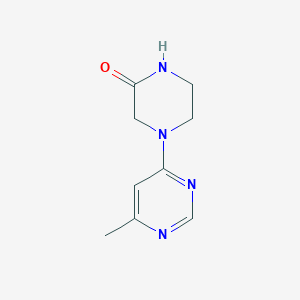
4-(N-(2-乙酰-1,2,3,4-四氢异喹啉-7-基)磺酰胺基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate” is a chemical compound with the molecular formula C19H20N2O5S and a molecular weight of 388.44. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is a commonly occurring substructure in a large number of biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, has been described in the literature . A two-step procedure was developed that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination . This procedure gives direct access to 1,2,3,4-tetrahydroquinolines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-tetrahydroquinolines, a related class of compounds, have been described. These reactions involve the formation of new C–C bonds by addition of α-C–H bonds of primary or secondary amines across C–C double bonds .科学研究应用
Cancer Treatment
The compound methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate has been identified as a potential therapeutic agent in cancer treatment. Its structure, which includes the tetrahydroisoquinoline moiety, is significant in cell biology and has been associated with the treatment of various cancer cells. The compound’s ability to interact with cancerous cells could be leveraged to develop novel anticancer drugs .
Microbial Infection Control
Due to its structural similarity to certain natural products, this compound may also serve as a biologically active molecule against microbes. Research into indole derivatives, which share a common structure with our compound of interest, has shown promise in combating microbial infections .
Neurodegenerative Disorders
The tetrahydroisoquinoline scaffold is crucial in the synthesis of compounds that target neurodegenerative disorders. The compound could be used to synthesize analogs that have potent biological activity against conditions such as Alzheimer’s and Parkinson’s disease .
Synthetic Chemistry
In synthetic chemistry, this compound can be used as a precursor for more complex molecules. Its versatile structure allows for the creation of various synthetic analogs, which can be used to explore new reactions and syntheses .
Pharmacological Research
The pharmacological significance of tetrahydroisoquinoline derivatives, including our compound, is well-documented. These compounds are used in drug research and development due to their diverse biological activities, which can be harnessed to create new medications .
Antioxidant Properties
Compounds containing the tetrahydroisoquinoline moiety have been evaluated for their antioxidant activity. By extension, methyl 4-[(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl]benzoate could be researched for its potential antioxidant effects, which are valuable in protecting cells from oxidative stress .
SAR Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the structural changes in a molecule affect its biological activity. The compound can be a subject of SAR studies to optimize its biological efficacy for various therapeutic applications .
Drug Synthesis
Lastly, this compound could be used in the synthesis of drugs that treat various ailments. Its structural features make it a valuable starting point for the synthesis of a wide range of pharmacologically active molecules .
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets in a way that leads to a variety of biological effects .
Biochemical Pathways
Thiq-based compounds are known to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
属性
IUPAC Name |
methyl 4-[(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-14-3-6-17(11-16(14)12-21)20-27(24,25)18-7-4-15(5-8-18)19(23)26-2/h3-8,11,20H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXOSWVABOCMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methoxyphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2953207.png)

![N-(2,3-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2953211.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953215.png)
![5-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2953218.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B2953219.png)
![2-(3-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2953220.png)

![Tert-butyl (3aR,6aS)-spiro[1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2953223.png)

![2-fluoro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2953226.png)


![1,7'-dimethyl-3',4',5',6',7',8'-hexahydro-1'H-spiro[piperidine-4,2'-pyrido[3,4-d]pyrimidine]-4'-one](/img/structure/B2953229.png)